molecular formula C18H12ClFN2O2S B2460162 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine CAS No. 921057-35-4

3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine

Cat. No. B2460162
CAS RN: 921057-35-4
M. Wt: 374.81
InChI Key: VCXUOHLSJMBRJU-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a pyridazine derivative that has shown promising results in various in vitro and in vivo studies.

Scientific Research Applications

The potential therapeutic applications of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine are being explored in various scientific studies. This compound has shown promising results in the treatment of cancer, inflammation, and microbial infections. In cancer research, 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines. In microbial infection research, 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine has been found to have antimicrobial activity against various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine involves the inhibition of various cellular pathways. In cancer cells, this compound inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In microbial infections, this compound disrupts the cell membrane and inhibits the synthesis of nucleic acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine vary depending on the target cells and pathway. In cancer cells, this compound induces apoptosis and inhibits cell growth. In inflammation, 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine reduces the production of pro-inflammatory cytokines. In microbial infections, this compound disrupts the cell membrane and inhibits the synthesis of nucleic acids.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine in lab experiments include its potent activity against cancer cells, inflammation, and microbial infections. This compound has also shown low toxicity in in vitro and in vivo studies. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential instability under certain conditions.

Future Directions

There are several future directions for the scientific research of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine. These include:
1. Further exploration of the mechanism of action of this compound in cancer cells, inflammation, and microbial infections.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Evaluation of the efficacy of this compound in animal models of cancer, inflammation, and microbial infections.
4. Optimization of the formulation of this compound for better solubility and stability.
5. Investigation of the potential synergistic effects of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine with other chemotherapeutic agents.
Conclusion:
In conclusion, 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine is a promising compound that has shown potential therapeutic applications in cancer, inflammation, and microbial infections. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully explore the potential of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-(benzo[d][1,3]dioxol-5-yl)prop-2-yn-1-ol in the presence of a base. The resulting product is then reacted with thiosemicarbazide and hydrazine hydrate to obtain the final compound.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O2S/c19-13-2-1-3-14(20)12(13)9-25-18-7-5-15(21-22-18)11-4-6-16-17(8-11)24-10-23-16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXUOHLSJMBRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine

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